molecular formula C13H7Cl4NO B5855133 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide

2,3-dichloro-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B5855133
M. Wt: 335.0 g/mol
InChI Key: RKXMZXRVLBVRAQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3,5-dichlorophenyl)benzamide is a chemical compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of multiple chlorine atoms attached to the benzene rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,3-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-N-(3,5-dichlorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

2,3-Dichloro-N-(3,5-dichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2,3-dichloro-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO/c14-7-4-8(15)6-9(5-7)18-13(19)10-2-1-3-11(16)12(10)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXMZXRVLBVRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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